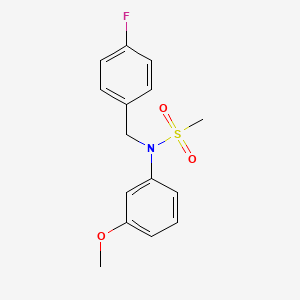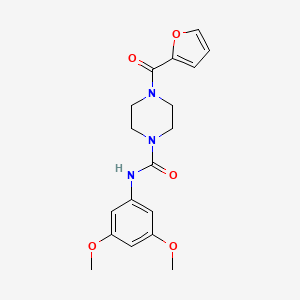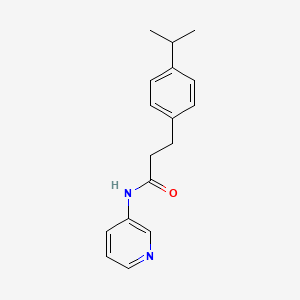![molecular formula C18H17N3O2S B4440981 N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4440981.png)
N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
Overview
Description
N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, also known as MTB, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, apoptosis, and inflammation. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and improvement of cardiac function. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has also been shown to improve cardiac function by reducing myocardial injury and improving left ventricular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its potential as a therapeutic agent for various diseases. N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to have anti-cancer, neuroprotective, and cardioprotective effects, making it a promising candidate for further development. Another advantage of using N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their studies.
Future Directions
There are several future directions for research on N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action in more detail. One potential future direction for research on N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is its use in combination therapy with other compounds to enhance its therapeutic effects. Another potential future direction is the investigation of its effects on other signaling pathways and enzymes involved in various diseases. Overall, further research on N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has the potential to lead to the development of new and effective treatments for various diseases.
Scientific Research Applications
N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease research, N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
properties
IUPAC Name |
N-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-10-6-5-7-13(15)11-12-16-20-21-18(24-16)19-17(22)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWAVIQTIBKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4440909.png)

![N-(5-{2-[(3-bromobenzoyl)amino]ethyl}-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4440930.png)

![N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)
![N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4440962.png)


![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)
